molecular formula C24H24N2O3S B2873185 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 955748-36-4

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2873185
CAS RN: 955748-36-4
M. Wt: 420.53
InChI Key: FTSKTSDRRIWTEY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Some derivatives of the compound have shown potential as antimicrobial agents. For instance, new compounds with the sulfonamide moiety have been synthesized for use as antimicrobial agents against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
  • Related tetrahydroisoquinoline compounds have been explored for their anticancer properties. A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, demonstrating their cytotoxicity against various cancer cell lines (Cancer Research, 2010).
  • Compounds bearing the sulfonamide fragment have been synthesized and shown to induce pro-apoptotic effects in cancer cells (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Synthesis and Drug Development

  • The synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, has been documented. These compounds exhibited antimycobacterial activity (Chemistry Central Journal, 2017).
  • In the field of organic synthesis, methods have been developed for the palladium-catalyzed C-H activation and intermolecular annulation with allenes to synthesize 3,4-dihydroisoquinolin-1(2H)-ones (Chemistry, 2014).
  • Additionally, research into the structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides has been conducted, providing insight into drug design and molecular interactions (Journal of medicinal chemistry, 2011).

Pharmacology and Biological Studies

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent, selective human beta3 adrenergic receptor agonists, highlighting their potential in pharmacological applications (Bioorganic & medicinal chemistry letters, 2000).
  • The exploration of isoquinolines as antagonists of the P2X7 nucleotide receptor has been conducted, demonstrating high selectivity for the human versus rat receptor homologues. This research contributes to the understanding of isoquinoline-based drug interactions (Molecular pharmacology, 1998).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-11-23(14-18(17)2)30(28,29)25-22-10-9-19-12-13-26(16-21(19)15-22)24(27)20-6-4-3-5-7-20/h3-11,14-15,25H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSKTSDRRIWTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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